![molecular formula C20H28N2O4S B14272161 2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid CAS No. 171202-09-8](/img/structure/B14272161.png)
2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid is a compound that features a naphthalene ring substituted with a dimethylamino group and a sulfonyl group, which is further connected to an octanoic acid chain. This compound is known for its fluorescent properties and is often used in biochemical applications, particularly in the labeling of amino acids and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical properties.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent labeling reagent for the detection and analysis of amino acids and peptides.
Medicine: It is used in the development of diagnostic assays and imaging techniques for various diseases.
Industry: The compound is utilized in the production of fluorescent dyes and sensors for environmental and industrial monitoring.
Mechanism of Action
The mechanism of action of 2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid involves its ability to form stable fluorescent adducts with primary and secondary amines. The dimethylamino group enhances the fluorescence properties, making it a valuable tool for detecting and analyzing biological molecules. The sulfonyl group facilitates the formation of covalent bonds with amines, leading to the formation of stable adducts that can be easily detected using fluorescence spectroscopy .
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride:
Dansyl Amide: Another derivative, dansyl amide, shares similar fluorescence properties and is used in protein labeling and analysis.
Uniqueness
2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid is unique due to its extended octanoic acid chain, which can provide additional functionalization options and enhance its solubility in various solvents. This makes it particularly useful in applications where solubility and functionalization are critical.
Properties
CAS No. |
171202-09-8 |
|---|---|
Molecular Formula |
C20H28N2O4S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]octanoic acid |
InChI |
InChI=1S/C20H28N2O4S/c1-4-5-6-7-12-17(20(23)24)21-27(25,26)19-14-9-10-15-16(19)11-8-13-18(15)22(2)3/h8-11,13-14,17,21H,4-7,12H2,1-3H3,(H,23,24) |
InChI Key |
PQXZMYFVSPDKSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)
![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
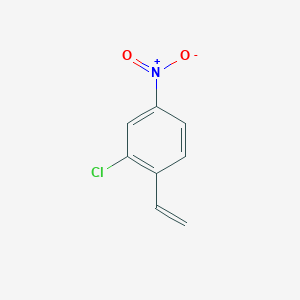
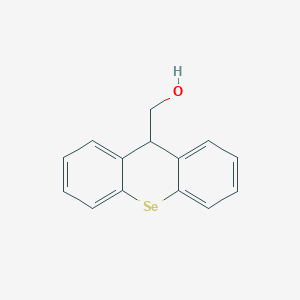
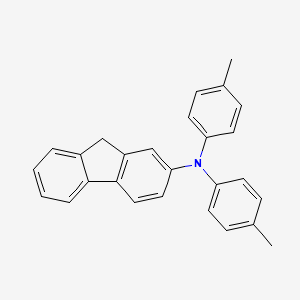
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14272131.png)
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)

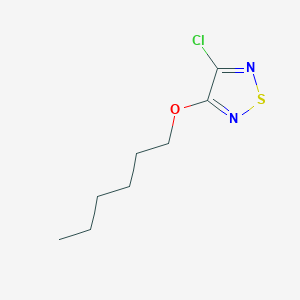
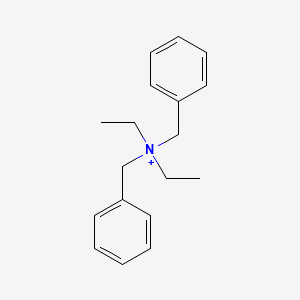
![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
![2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol](/img/structure/B14272157.png)
